molecular formula C11H15FN2 B11791104 (3-Fluoro-2-(pyrrolidin-1-yl)phenyl)methanamine

(3-Fluoro-2-(pyrrolidin-1-yl)phenyl)methanamine

Cat. No.: B11791104
M. Wt: 194.25 g/mol
InChI Key: OPSYCSRZKCZDLH-UHFFFAOYSA-N
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Description

(3-Fluoro-2-(pyrrolidin-1-yl)phenyl)methanamine is a chemical compound with the molecular formula C11H15FN2 It features a fluorine atom, a pyrrolidine ring, and a phenylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-(pyrrolidin-1-yl)phenyl)methanamine typically involves multi-step organic reactions. One common method involves the substitution reaction of a fluorinated benzene derivative with a pyrrolidine derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-(pyrrolidin-1-yl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Fluoro-2-(pyrrolidin-1-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-Fluoro-2-(pyrrolidin-1-yl)phenyl)methanamine involves its interaction with specific molecular targets. The fluorine atom and pyrrolidine ring contribute to its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-2-(pyrrolidin-1-yl)pyridine): Similar structure but with a pyridine ring instead of a phenyl ring.

    (3-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde): Similar structure but with an aldehyde group instead of a methanamine group.

    (3-Fluoro-2-(pyrrolidin-1-yl)benzoic acid): Similar structure but with a carboxylic acid group instead of a methanamine group.

Uniqueness

(3-Fluoro-2-(pyrrolidin-1-yl)phenyl)methanamine is unique due to its specific combination of a fluorine atom, a pyrrolidine ring, and a phenylmethanamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

(3-fluoro-2-pyrrolidin-1-ylphenyl)methanamine

InChI

InChI=1S/C11H15FN2/c12-10-5-3-4-9(8-13)11(10)14-6-1-2-7-14/h3-5H,1-2,6-8,13H2

InChI Key

OPSYCSRZKCZDLH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=CC=C2F)CN

Origin of Product

United States

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